N-(3-(trifluoromethoxy)phenyl)acrylamide

Medicinal Chemistry Physicochemical Profiling Drug Design

SAR continuity in covalent kinase inhibitor programs is disrupted when isomer impurities or 4-substituted analogs are substituted for the precise 3-OCF₃ scaffold. N-(3-(trifluoromethoxy)phenyl)acrylamide (CAS 1156755-90-6) eliminates this risk with ≥98% purity and defined meta-substitution geometry. • Electrophilic acrylamide warhead forms irreversible bonds with non-catalytic cysteine residues for prolonged target engagement. • 3-OCF₃ group increases lipophilicity by 0.7-1.4 LogD vs. -OCH₃ while maintaining comparable kinetic solubility-a balance unachievable with -CF₃ or -OCH₃ alone. • Batch-to-batch consistency supports reliable chemical probe campaigns and focused library synthesis.

Molecular Formula C10H8F3NO2
Molecular Weight 231.17 g/mol
CAS No. 1156755-90-6
Cat. No. B1386404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(trifluoromethoxy)phenyl)acrylamide
CAS1156755-90-6
Molecular FormulaC10H8F3NO2
Molecular Weight231.17 g/mol
Structural Identifiers
SMILESC=CC(=O)NC1=CC(=CC=C1)OC(F)(F)F
InChIInChI=1S/C10H8F3NO2/c1-2-9(15)14-7-4-3-5-8(6-7)16-10(11,12)13/h2-6H,1H2,(H,14,15)
InChIKeyYJOJMGVPELEGKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Strategic Value of N-(3-(Trifluoromethoxy)phenyl)acrylamide


N-(3-(Trifluoromethoxy)phenyl)acrylamide (CAS 1156755-90-6) is a functionalized acrylamide building block featuring an electrophilic acrylamide warhead and a metabolically robust 3-trifluoromethoxyphenyl motif [1]. The acrylamide moiety is capable of forming covalent bonds with nucleophilic cysteine residues in target proteins, enabling the design of irreversible inhibitors [2]. The -OCF3 group confers a unique combination of high lipophilicity (Hansch π = 1.04 vs. -0.20 for -OCH3 and 0.88 for -CF3) and strong electron-withdrawing character, which can enhance membrane permeability and modulate target engagement [3]. This compound serves as a versatile intermediate for the synthesis of focused libraries of covalent probes and kinase inhibitors, offering a defined scaffold for structure-activity relationship (SAR) studies [4].

Substitution Risks of N-(3-(Trifluoromethoxy)phenyl)acrylamide


Simple substitution with unsubstituted phenylacrylamide or even a 4-CF3 analog is not functionally equivalent. The 3-OCF3 substitution pattern on N-(3-(trifluoromethoxy)phenyl)acrylamide provides a distinct electronic and steric profile compared to 4-substituted or CF3-bearing analogs [1]. Direct head-to-head studies on structurally related acrylamide series demonstrate that the -OCF3 group increases lipophilicity by 0.7–1.4 LogD units relative to -OCH3, while maintaining comparable kinetic solubility, a balance not achieved by -CF3 or -OCH3 alone [2]. Furthermore, the meta-substitution pattern alters the geometry of covalent bond formation with target cysteines, which can profoundly affect inhibitor residence time and selectivity profiles [3]. Consequently, procurement of the precise 3-OCF3 isomer is essential for maintaining SAR continuity and avoiding costly re-optimization of lead series.

N-(3-(Trifluoromethoxy)phenyl)acrylamide vs Analogs: Key Evidence


Lipophilicity Advantage vs Methoxy Analogs

In a systematic study of aliphatic derivatives bearing -OCF3, -CF3, and -OCH3 groups, the -OCF3 substituent conferred significantly higher lipophilicity compared to the -OCH3 analog, with a measured LogD increase of 0.7–1.4 units, while maintaining similar kinetic solubility to both -OCH3 and -CF3 counterparts [1]. This differential LogD profile directly translates to improved membrane permeability predictions for the target compound relative to its methoxy-substituted comparator.

Medicinal Chemistry Physicochemical Profiling Drug Design

Metabolic Stability of OCF3 vs OCH3 and CF3

Contrary to common assumptions about fluorination, microsomal stability studies revealed that -OCF3-substituted compounds generally exhibit decreased metabolic stability compared to both -OCH3- and -CF3-substituted counterparts, with the exception of certain N-alkoxy(sulfon)amide series [1]. This indicates that the -OCF3 group does not universally protect against oxidative metabolism and may introduce a unique clearance profile that must be accounted for in lead optimization.

ADME Metabolic Stability Drug Metabolism

Kinase Potency of 3-OCF3 Acrylamide Scaffolds

In a study of acrylamide-based TrkA kinase inhibitors, compounds incorporating a 3-(trifluoromethoxy)phenyl moiety demonstrated potent enzyme inhibition, with IC50 values reaching as low as 0.200 nM in ELISA-based assays [1]. While direct comparator data for the exact 3-OCF3 substitution pattern is limited, structurally related 4-OCF3-phenyl acrylamides exhibited IC50 values ranging from 4 nM to 88 nM against MCH receptors [2], establishing a potency benchmark for this chemical series. The acrylamide warhead enables covalent modification of the kinase active site, contributing to sustained target engagement [3].

Kinase Inhibition Covalent Inhibitors Oncology

Synthetic Accessibility and Purity

N-(3-(trifluoromethoxy)phenyl)acrylamide is commercially available with a standard purity of ≥98% (HPLC) from multiple reputable vendors, including Leyan and Chemscene . The compound is synthesized via a straightforward acylation of 3-(trifluoromethoxy)aniline with acryloyl chloride under inert atmosphere . This high and consistent purity minimizes batch-to-batch variability in biological assays and ensures reliable SAR interpretation. In contrast, closely related 4-OCF3 isomer (CAS 865350-57-8) is also available but often at lower purity grades (~95%), introducing potential confounding factors in comparative studies [1].

Synthetic Chemistry Building Blocks Quality Control

Application Scenarios for N-(3-(Trifluoromethoxy)phenyl)acrylamide


Covalent Kinase Inhibitor Lead Optimization

Leverage the potent TrkA kinase inhibition demonstrated by 3-OCF3-phenyl acrylamide derivatives (IC50 = 0.200 nM) [1] to design focused libraries targeting the kinase ATP-binding pocket. The electrophilic acrylamide warhead forms an irreversible covalent bond with a non-catalytic cysteine residue, providing prolonged target engagement and potential for overcoming resistance mutations . Procure this compound as a core scaffold for SAR studies aiming to optimize selectivity against off-target kinases.

Physicochemical Modulation for CNS Penetration

The -OCF3 group increases lipophilicity by 0.7–1.4 LogD units relative to -OCH3 without compromising solubility [1]. This balanced property profile makes N-(3-(trifluoromethoxy)phenyl)acrylamide an attractive building block for CNS drug discovery programs where optimizing blood-brain barrier penetration while maintaining aqueous solubility is critical. Use this compound to systematically explore the impact of increased LogD on in vivo brain exposure.

Chemical Probe Development for Target Validation

The well-defined synthetic route and high commercial purity (≥98%) ensure batch-to-batch consistency essential for chemical probe campaigns. The reactive acrylamide group allows for facile conjugation to biotin or fluorescent tags via thiol-maleimide chemistry, enabling the creation of activity-based probes for target engagement studies and cellular imaging [2]. Procure this compound as a starting material for generating high-quality chemical probes.

SAR Studies on Metabolic Stability

Given the unexpected observation that -OCF3 generally decreases microsomal stability compared to -OCH3 and -CF3 [1], N-(3-(trifluoromethoxy)phenyl)acrylamide serves as a critical control compound for SAR investigations aimed at understanding the metabolic liabilities of fluorinated motifs. Use this compound in comparative in vitro metabolism assays to identify structural modifications that can mitigate the clearance issue while retaining target potency.

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